N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

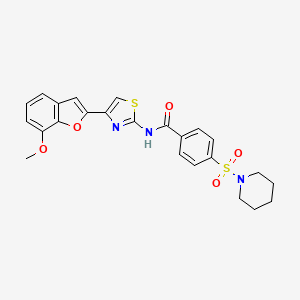

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a thiazole ring, a 7-methoxybenzofuran moiety, and a piperidine sulfonyl group.

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S2/c1-31-20-7-5-6-17-14-21(32-22(17)20)19-15-33-24(25-19)26-23(28)16-8-10-18(11-9-16)34(29,30)27-12-3-2-4-13-27/h5-11,14-15H,2-4,12-13H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHUZPXVBJHGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiazole ring, a benzamide moiety, and a piperidine sulfonamide. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the benzamide and piperidine groups.

Synthetic Route Overview

- Formation of Thiazole Ring : Reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones.

- Introduction of Piperidine Sulfonyl Group : Nucleophilic substitution reactions to attach the sulfonamide group.

- Final Modifications : Acylation to yield the final product.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as an enzyme inhibitor and its effects on cancer cell lines.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties by targeting tubulin polymerization, which is crucial for cell division. For instance, derivatives of thiazole have been found to inhibit the growth of cancer cells by arresting them in the G(2)/M phase of the cell cycle and inducing apoptosis .

| Compound | Mechanism of Action | Cancer Type | IC50 (µM) |

|---|---|---|---|

| SMART-H | Tubulin binding | Prostate | <10 |

| SMART-F | Tubulin binding | Melanoma | <10 |

Anti-inflammatory Activity

Research indicates that similar benzofuran derivatives can suppress inflammatory responses. For example, one study demonstrated that a related compound inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism through modulation of inflammatory pathways .

The compound's biological effects may be attributed to several mechanisms:

- Enzyme Inhibition : By binding to specific enzymes involved in critical biological processes.

- Receptor Interaction : Modulating receptor activity and influencing intracellular signaling pathways.

- Gene Expression Modulation : Affecting the transcriptional activity of genes associated with inflammation and cancer progression.

Case Studies

- In Vitro Studies : Various derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation.

- Animal Models : In vivo studies have demonstrated reduced tumor growth in xenograft models treated with thiazole-based compounds, supporting their potential as anticancer agents .

Comparison with Similar Compounds

Key Structural Insights :

- The thiazole ring is a conserved feature in these analogues, often serving as a scaffold for substitutions that modulate electronic and steric properties .

- Sulfonyl-piperidine groups (as in 2D216 and 2D291) enhance solubility and influence target binding via hydrogen bonding or hydrophobic interactions .

- Benzofuran or benzothiazole moieties (e.g., in the target compound and Compound 33) contribute to π-π stacking interactions with aromatic residues in biological targets .

Physicochemical Properties

Comparative data on melting points, yields, and spectral properties:

Observations :

- Thiazole derivatives with bulky substituents (e.g., benzofuran or benzothiazole) exhibit higher melting points (>200°C), likely due to increased crystallinity .

- Yields for analogous compounds vary widely (41–90%), reflecting the sensitivity of thiazole-forming reactions to substituent electronic effects .

Enzyme Modulation and Cytokine Induction

- 2D216 and 2D291 : These analogues potentiate TLR adjuvant activity by prolonging NF-κB signaling, enhancing cytokine production (e.g., IL-6, TNF-α) in combination with LPS or MPLA .

- Compound 10a–j () : Moderate antimicrobial activity against E. coli, attributed to the nitrobenzamide and triazole groups disrupting bacterial membranes .

Comparison with Target Compound’s Hypothetical Activity

The target compound’s 7-methoxybenzofuran group may confer improved metabolic stability compared to halogenated or alkylated aryl groups in 2D216/2D291. Additionally, the piperidine sulfonyl moiety could enhance blood-brain barrier permeability relative to simpler sulfonamides (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.